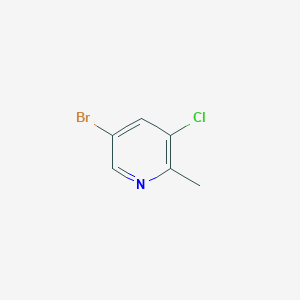

5-Bromo-3-chloro-2-methylpyridine

Description

BenchChem offers high-quality 5-Bromo-3-chloro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTECWFXSVDAANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652259 | |

| Record name | 5-Bromo-3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914358-72-8 | |

| Record name | 5-Bromo-3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-chloro-2-methylpyridine chemical properties

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methylpyridine: Properties, Reactivity, and Applications

Introduction

5-Bromo-3-chloro-2-methylpyridine is a halogenated heterocyclic compound belonging to the pyridine family. Its distinct molecular architecture, featuring a pyridine ring substituted with bromine and chlorine atoms and a methyl group, makes it a highly versatile and reactive building block in organic synthesis.[1] The strategic placement of these functional groups provides multiple reactive sites, enabling a wide range of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate. Its stability and compatibility with diverse reaction conditions make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical and Spectroscopic Properties

The utility of 5-Bromo-3-chloro-2-methylpyridine in synthetic chemistry is underpinned by its distinct physical and chemical properties. It typically presents as a white to off-white solid.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [3] |

| Molecular Weight | 206.47 g/mol | [3] |

| CAS Number | 914358-72-8 | [1] |

| Appearance | White to off-white Solid | [1] |

| Boiling Point | 208°C | [1] |

| Density | 1.624 g/cm³ | [1] |

| Flash Point | 80°C | [1] |

| pKa | 1.31 ± 0.20 (Predicted) | [1] |

| Solubility | Low in water, soluble in common organic solvents. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-3-chloro-2-methylpyridine.

-

¹H NMR (500 MHz, CDCl₃): δ 2.60 (s, 3H, -CH₃), 7.82 (d, 1H, Ar-H), 8.46 (d, 1H, Ar-H).[1] The singlet at 2.60 ppm corresponds to the methyl protons, while the two doublets in the aromatic region confirm the disubstituted pyridine ring protons.

-

Mass Spectrometry (CI): m/z 206 [M+H]⁺.[1] This confirms the molecular weight of the compound.

Reactivity and Synthesis

The chemical behavior of 5-Bromo-3-chloro-2-methylpyridine is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient, and the halogen substituents provide key sites for nucleophilic substitution and cross-coupling reactions.

Key Reactive Sites

The bromine and chlorine atoms are excellent leaving groups, making them ideal handles for introducing new functionalities. The bromine at the 5-position is particularly susceptible to metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Caption: Key reactive sites on the 5-Bromo-3-chloro-2-methylpyridine molecule.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it facilitates the oxidative addition to the C-Br bond, initiating the catalytic cycle. A base (e.g., K₃PO₄) is required to activate the boronic acid partner for the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the synthesis of a 5-aryl-3-chloro-2-methylpyridine derivative.

Objective: To synthesize a novel pyridine derivative via a palladium-catalyzed Suzuki cross-coupling reaction.[5]

Materials:

-

5-Bromo-3-chloro-2-methylpyridine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-Bromo-3-chloro-2-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The solvent system is crucial; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture under the inert atmosphere.

-

Reaction: Heat the mixture to 85-95°C and stir vigorously.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 5-aryl-3-chloro-2-methylpyridine derivative.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The unique substitution pattern of 5-Bromo-3-chloro-2-methylpyridine makes it a valuable intermediate in several high-value chemical industries.

Pharmaceutical Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] 5-Bromo-3-chloro-2-methylpyridine serves as a key starting material for synthesizing complex molecules with potential therapeutic activities. It is particularly utilized in the development of:

-

Anti-cancer agents: As a building block for novel kinase inhibitors and compounds targeting cell proliferation pathways.[2][6][7]

-

Anti-inflammatory drugs: For the synthesis of molecules designed to modulate inflammatory responses.[2][8]

-

Antimicrobial compounds: Its derivatives are explored for their efficacy against various pathogens.[8]

The presence of chlorine is known to be a key feature in many pharmaceuticals, contributing to their biological activity.[9]

Agrochemicals

In the agrochemical sector, this compound is used to create new pesticides and herbicides.[2][7] The halogenated pyridine core is a common feature in many effective crop protection agents, helping to enhance yields and protect against pests.

Material Science

The reactivity of 5-Bromo-3-chloro-2-methylpyridine also extends to material science. It can be incorporated into polymers and specialized coatings to improve their durability, thermal stability, and resistance to environmental degradation.[2]

Safety and Handling

Proper handling of 5-Bromo-3-chloro-2-methylpyridine is essential to ensure laboratory safety. It is classified as a hazardous substance.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3][10]

-

Harmful if Swallowed. [10]

Handling and Storage:

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[11]

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12] For long-term stability, refrigeration and protection from light are recommended.[12]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

5-Bromo-3-chloro-2-methylpyridine is a cornerstone intermediate for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups make it an indispensable tool in the design and synthesis of novel molecules. From developing next-generation pharmaceuticals to engineering advanced materials and agrochemicals, the applications of this compound are extensive and continue to expand, underscoring its importance in both academic research and industrial manufacturing.

References

-

Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 30, 2026, from [Link]

- Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents.

-

5-bromo-2-chloro-3-methylpyridine (C6H5BrClN). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 30, 2026, from [Link]

-

5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.). Alchemist. Retrieved January 30, 2026, from [Link]

-

SAFETY DATA SHEET. (2009). Acros Organics. Retrieved January 30, 2026, from [Link]

-

SAFETY DATA SHEET BROMICIDE® GRANULES (US). (n.d.). American Water Chemicals. Retrieved January 30, 2026, from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

- 1. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data [pipzine-chem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-3-chloro-2-methylpyridine CAS number 914358-72-8

Topic: 5-Bromo-3-chloro-2-methylpyridine (CAS 914358-72-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

5-Bromo-3-chloro-2-methylpyridine (CAS 914358-72-8) is a trisubstituted pyridine derivative that serves as a high-value pharmacophore in medicinal chemistry.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its three functional handles: a labile C5-bromine for rapid cross-coupling, a sterically hindered and electronically distinct C3-chlorine , and an acidic C2-methyl group capable of lateral chain extension.

This guide provides a comprehensive technical analysis of this compound, detailing robust synthesis pathways, validated experimental protocols for regioselective functionalization, and critical safety data for laboratory handling.

Chemical Profile & Physical Properties[1][4][5][6][7][8][9]

The compound is characterized by a specific substitution pattern that directs nucleophilic and electrophilic attacks to distinct positions, enabling "programmed" synthesis of complex molecules.

| Property | Data |

| CAS Number | 914358-72-8 |

| IUPAC Name | 5-Bromo-3-chloro-2-methylpyridine |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 42–46 °C |

| Boiling Point | ~208 °C (at 760 mmHg) |

| Density | 1.624 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| pKa (Conjugate Acid) | ~1.31 (Predicted) |

Synthetic Pathways (Upstream)

While direct halogenation of 2-picoline often yields inseparable mixtures of isomers, the most robust industrial route employs a Malonate Decarboxylation Strategy . This method ensures correct regiochemistry by installing the methyl group de novo via a malonate displacement on a di-halo precursor.

Validated Synthesis Route

Precursor: 5-Bromo-2,3-dichloropyridine

-

Nucleophilic Substitution (SNAr): The C2-chlorine is selectively displaced by the diethyl malonate anion (generated by NaH) due to the activating influence of the ring nitrogen. The C3-chlorine is sterically shielded and less activated.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis converts the diester to the dicarboxylic acid, which spontaneously decarboxylates upon heating to yield the C2-methyl group.

Figure 1: Regioselective synthesis of 5-Bromo-3-chloro-2-methylpyridine via malonate displacement.

Reactivity Logic & Downstream Applications

The power of this scaffold lies in the Reactivity Hierarchy of its substituents. Researchers can manipulate the molecule sequentially without protecting groups.

The Reactivity Hierarchy

-

Tier 1: C5-Bromine (High Reactivity)

-

Mechanism: Oxidative addition to Pd(0).

-

Application: Suzuki, Buchwald-Hartwig, and Stille couplings. The C5 position is electronically favorable for oxidative addition compared to C3 due to less steric hindrance and the intrinsic bond strength difference (C-Br < C-Cl).

-

-

Tier 2: C2-Methyl (Moderate Reactivity)

-

Mechanism: Deprotonation (Lateral Lithiation).

-

Application: The protons on the C2-methyl group are acidic (pKa ~29, lowered by the electron-withdrawing halogens). Treatment with strong bases (LDA, LiHMDS) allows for alkylation, acylation, or condensation reactions.

-

-

Tier 3: C3-Chlorine (Low Reactivity)

-

Mechanism: SNAr or forced Pd-catalysis.

-

Application: This position is typically the last to be functionalized. It requires specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions to react, allowing it to survive Tier 1 and Tier 2 transformations.

-

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C5

Objective: Selectively couple an aryl boronic acid to the C5 position without affecting the C3-chlorine.

-

Reagents:

-

Procedure:

-

Charge a Schlenk flask with the pyridine substrate, arylboronic acid, and K₂CO₃.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed 1,4-Dioxane/Water mixture.[7]

-

Add Pd(PPh₃)₄ under a counter-flow of Nitrogen.

-

Heat the mixture to 85–95 °C for 12–15 hours.

-

Monitoring: Monitor via TLC or LC-MS. The C5-Br will be consumed; the C3-Cl should remain intact.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

-

Protocol B: Lateral Lithiation of C2-Methyl

Objective: Functionalize the methyl group.

-

Reagents:

-

Substrate (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Electrophile (e.g., Benzyl bromide) (1.2 equiv)

-

Solvent: Anhydrous THF

-

-

Procedure:

-

Cool a solution of the substrate in THF to -78 °C .

-

Add LDA dropwise over 15 minutes. The solution often turns a deep red/orange, indicating anion formation.

-

Stir at -78 °C for 30–60 minutes.

-

Add the electrophile slowly.

-

Allow the reaction to warm to RT slowly over 2 hours.

-

Quench with saturated NH₄Cl.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as the benzylic position can be susceptible to slow oxidation over long periods.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

ChemicalBook. (2025).[8] 5-Bromo-3-chloro-2-methylpyridine Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[7] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol). Retrieved from

-

PubChem. (2025). Compound Summary: 5-Bromo-3-chloro-2-methylpyridine.[1][2][3][4][9][5] National Center for Biotechnology Information. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

-

Google Patents. (2015). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine (Relevant synthetic methodology). Retrieved from

Sources

- 1. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]

- 2. 944317-27-5 | 6-Bromo-3-chloro-2-methylpyridine | Bromides | Ambeed.com [ambeed.com]

- 3. 38185-55-6 | 5-Bromo-3-chloropyridin-2-amine | Bromides | Ambeed.com [ambeed.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. shydchem.lookchem.com [shydchem.lookchem.com]

Technical Whitepaper: 5-Bromo-3-chloro-2-methylpyridine

Scaffold Architecture, Chemoselective Reactivity, and Synthetic Applications

Executive Summary: The "Orthogonal" Advantage

In the realm of medicinal chemistry, 5-Bromo-3-chloro-2-methylpyridine (CAS: 29241-60-9) represents a "privileged scaffold" due to its high degree of orthogonal functionalization potential.[1][2] Unlike symmetrical dihalopyridines, this molecule offers three distinct sites of reactivity, each accessible under specific conditions:

-

C5-Bromine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

-

C3-Chlorine: Latent electrophile, activated only after C5 functionalization or under forcing conditions.[1][2]

-

C2-Methyl: A "benzylic-like" carbon susceptible to lateral lithiation and chain extension.[1][2]

This guide details the synthesis, physical properties, and step-by-step protocols for exploiting this molecule in drug discovery workflows.[1][2]

Physiochemical Profile

Understanding the electronic and steric environment is crucial for predicting reactivity.[1][2] The C2-methyl group provides a weak electron-donating effect, slightly mitigating the electron deficiency of the pyridine ring, while the halogens at C3 and C5 impose inductive withdrawal.[1][2]

| Property | Value | Mechanistic Implication |

| CAS Number | 29241-60-9 | Unique Identifier |

| Molecular Formula | C₆H₅BrClN | MW: 206.47 g/mol |

| Appearance | White to pale yellow solid | Crystalline lattice indicates high purity potential |

| Melting Point | 42–46 °C | Low MP requires cold storage to prevent caking |

| LogP (Predicted) | ~2.9 | Moderate lipophilicity; suitable for CNS drug scaffolds |

| pKa (Conjugate Acid) | ~2.0–2.5 | Weakly basic N; protonation requires strong acids |

| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents |

Synthetic Architecture

How to construct the scaffold from commodity precursors.

The most robust route to 5-bromo-3-chloro-2-methylpyridine avoids direct halogenation of 2-picoline, which often yields inseparable regioisomers.[1][2] Instead, we utilize a Nitration-Reduction-Sandmeyer sequence starting from 5-bromo-2-methylpyridine.[1][2]

Synthesis Workflow Diagram

The following directed graph illustrates the stepwise construction of the core scaffold.

Figure 1: Regioselective synthesis pathway ensuring correct halogen placement.

Detailed Synthetic Protocol

Step 1: Nitration Dissolve 5-bromo-2-methylpyridine (1.0 eq) in conc.[1][2] H₂SO₄ at 0°C. Dropwise add fuming HNO₃.[1][2] Warm to 60°C for 4 hours. Pour onto ice. The nitro group directs to the C3 position (ortho to the activating methyl, meta to the directing bromine).[1][2]

Step 2: Reduction Suspend the nitro compound in Ethanol/Acetic Acid.[1][2] Add Iron powder (Fe) in portions at reflux.[1][2] This selective reduction yields 5-bromo-2-methylpyridin-3-amine .[1][2]

Step 3: Sandmeyer Reaction (The Critical Step) [1]

-

Suspend the amine (1.0 eq) in 6M HCl at -5°C.

-

Add NaNO₂ (1.1 eq) aqueous solution dropwise to form the diazonium salt.[1][2] Critical: Keep T < 0°C to prevent phenol formation.[1]

-

Transfer the cold diazonium solution into a solution of CuCl (1.2 eq) in conc. HCl at 0°C.

-

Warm to room temperature. The diazonium group is displaced by chloride.[1][2]

Chemoselective Functionalization

How to use the scaffold.

The primary utility of this molecule lies in the reactivity difference between the C-Br and C-Cl bonds.[1][2] The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), allowing for Site-Selective Suzuki Couplings .[1][2]

Reactivity Logic Map

Figure 2: Orthogonal reactivity map.[1][2] Blue path represents the primary functionalization vector.[1][2]

Protocol: Site-Selective C5-Suzuki Coupling

This protocol selectively couples an aryl boronic acid to the C5-position without disturbing the C3-chlorine.[1][2]

Reagents:

-

Scaffold: 5-Bromo-3-chloro-2-methylpyridine (1.0 mmol)[1][2]

-

Catalyst: Pd(PPh₃)₄ (3 mol%) — Chosen for mildness to prevent C-Cl insertion.[1][2]

Procedure:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Oxygen inhibits Pd(0) turnover.[1][2]

-

Solvation: Add degassed DME and aqueous base via syringe.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Validation: ¹H NMR will show the loss of the C5-proton (shifted downfield) and retention of the methyl singlet.[1][2]

Advanced Workflow: Lateral Lithiation

The C2-methyl group is sufficiently acidic (pKa ~29) to be deprotonated by strong lithium bases, generating a nucleophile that can attack aldehydes or alkyl halides.[1][2]

Protocol:

-

Cooling: Dissolve the scaffold in anhydrous THF under Argon. Cool to -78°C .[1][2][3]

-

Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 10 mins. The solution typically turns deep red/orange (formation of the picolyl anion).[1][2]

-

Trapping: Stir for 30 mins at -78°C, then add the electrophile (e.g., Benzyl bromide).

-

Quench: Quench with saturated NH₄Cl at -78°C before warming. Warning: The C5-Br is sensitive to Lithium-Halogen exchange.[1][2] LDA is preferred over n-BuLi because it is less nucleophilic and acts primarily as a base, minimizing the risk of stripping the bromine.[1][2]

Safety and Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab.[1][2] Wash hands post-handling.[1][2] |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness).[1][2] |

| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles.[1][2] |

| STOT-SE | H335: May cause respiratory irritation | Handle only in a functioning fume hood.[1][2] |

Storage: Store at 2–8°C under inert gas (Argon). The compound is stable but can discolor upon oxidation/light exposure.[1][2]

References

-

PubChem Compound Summary. (2025). 5-Bromo-2-chloro-3-methylpyridine (CID 285434).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

-

MDPI Molecules. (2017).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link][1][2]

-

Schlosser, M. (2005).[1][2] The organometallic approach to heterocycles.[1][2] In Organometallics in Synthesis. Wiley.[1][2] (Foundational text on lateral lithiation of picolines).

Sources

- 1. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

Technical Guide: Synthesis and Characterization of 5-Bromo-3-chloro-2-methylpyridine

This technical guide details the synthesis, characterization, and handling of 5-Bromo-3-chloro-2-methylpyridine (CAS: 914358-72-8), a critical halogenated heterocyclic building block used in the development of kinase inhibitors and agrochemicals.

Executive Summary

5-Bromo-3-chloro-2-methylpyridine (CAS: 914358-72-8) is a trisubstituted pyridine scaffold valued for its orthogonal reactivity.[1] The presence of three distinct functional handles—a methyl group (C2), a chlorine atom (C3), and a bromine atom (C5)—allows for sequential, regioselective functionalization via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines a high-fidelity synthesis route designed to maximize regiochemical purity, avoiding common isomeric mixtures associated with direct halogenation methods.

| Compound Attribute | Specification |

| IUPAC Name | 5-Bromo-3-chloro-2-methylpyridine |

| CAS Number | 914358-72-8 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Strategic Synthesis Architecture

Retrosynthetic Analysis

Direct bromination of 3-chloro-2-methylpyridine often yields a mixture of 5-bromo and 6-bromo isomers, requiring tedious chromatographic separation. To ensure high regioselectivity, this protocol employs a Sandmeyer-type transformation starting from the commercially available or easily accessible 5-bromo-2-methylpyridin-3-amine .

Figure 1: Retrosynthetic strategy prioritizing the Sandmeyer reaction for absolute regiocontrol.

Detailed Experimental Protocol

Primary Route: Sandmeyer Reaction

Objective: Convert the C3-amino group to a C3-chloro group while retaining the C5-bromo substituent.

Reagents & Materials:

-

Precursor: 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

-

Acid: Conc. Hydrochloric acid (HCl), 37% (10.0 equiv)

-

Diazotizing Agent: Sodium nitrite (NaNO₂, 1.2 equiv)

-

Chlorinating Agent: Copper(I) chloride (CuCl, 1.5 equiv)

-

Solvent: Water / Acetonitrile (optional co-solvent)

Step-by-Step Methodology:

-

Diazotization (0°C):

-

Charge a 3-neck round-bottom flask with 5-bromo-2-methylpyridin-3-amine (10 g, 53.5 mmol).

-

Add conc. HCl (45 mL) dropwise while maintaining the internal temperature between 0–5°C using an ice/salt bath. Caution: Exothermic.

-

Dissolve NaNO₂ (4.4 g, 64.2 mmol) in minimal water (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Ensure temperature remains < 5°C.

-

Stir at 0°C for 30 minutes. The formation of a clear, diazonium salt solution indicates progress.

-

-

Sandmeyer Displacement (0°C → RT):

-

In a separate vessel, dissolve CuCl (7.9 g, 80.2 mmol) in conc. HCl (20 mL) at 0°C.

-

Slowly transfer the cold diazonium solution into the CuCl solution (or vice versa) with vigorous stirring. Note: Nitrogen gas evolution will be observed.

-

Allow the mixture to warm to room temperature (25°C) over 2 hours.

-

Heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

-

Workup & Purification:

-

Cool the reaction mixture to 0°C and neutralize carefully with NaOH (aq) or Na₂CO₃ to pH ~8–9.

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1) yields the product as an off-white solid.

-

Figure 2: Process flow for the Sandmeyer conversion of the amine to the chloride.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the specific splitting pattern of the two aromatic protons and the methyl singlet.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.45 (d, J = 2.0 Hz, 1H, H-6): The proton adjacent to the nitrogen is most deshielded.

-

δ 7.88 (d, J = 2.0 Hz, 1H, H-4): The proton between the bromine and chlorine atoms.

-

δ 2.62 (s, 3H, -CH₃): Methyl group at the C2 position.

-

Note: The coupling constant (J ~ 2.0 Hz) is characteristic of meta-coupling between H4 and H6.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected peaks at: ~155.2 (C2), 147.5 (C6), 139.8 (C4), 131.0 (C3), 118.5 (C5), 23.5 (CH₃).

-

Mass Spectrometry (MS)

-

Method: GC-MS or LC-MS (ESI+).

-

Pattern: The presence of one Br and one Cl atom creates a distinctive isotope pattern.

Purity Specification

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 5%→95%.

-

Acceptance Criteria: >97.0% area AUC.

Safety & Handling

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[2][3][4] 2A, STOT SE 3). The diazonium intermediate is potentially unstable; do not isolate or dry the diazonium salt.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

-

Disposal: Quench aqueous waste containing copper and acids carefully. Dispose of halogenated organic waste according to local environmental regulations.

Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibition.

-

C5-Bromine: Excellent handle for Suzuki couplings to attach aryl/heteroaryl tails.

-

C3-Chlorine: Can be displaced by nucleophiles (amines/alkoxides) under forcing conditions or Buchwald catalysis, or left as a steric blocker.

-

C2-Methyl: Provides metabolic stability and can be oxidized to an aldehyde/acid or brominated (benzylic bromination) for further extension.

References

-

Synthesis of Pyridine Derivatives: MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling," 2017. [2]

- Sandmeyer Protocols:Organic Syntheses, "Preparation of Halopyridines via Diazotiz

-

Compound Data: PubChem, "5-Bromo-2-chloro-3-methylpyridine (Isomer Analog Data)," CID 285434.[5][6]

-

Safety Data: ECHA, "Registration Dossier for Halogenated Pyridines."

Sources

- 1. berrchem.com [berrchem.com]

- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: 5-Bromo-3-chloro-2-methylpyridine Spectral Characterization

Executive Summary

5-Bromo-3-chloro-2-methylpyridine is a highly functionalized pyridine scaffold utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural complexity—featuring three distinct substituents (methyl, chloro, bromo) on a heteroaromatic ring—presents unique challenges in spectral assignment and purity profiling.

This technical guide provides a definitive analysis of the spectral signatures (NMR, MS, IR) required to validate the identity of this compound. It focuses on distinguishing the target molecule from common regioisomeric impurities (e.g., 3-bromo-5-chloro-2-methylpyridine) that often arise during halogenation sequences.

Structural Analysis & Theoretical Grounding

The pyridine ring is electron-deficient. The introduction of electron-withdrawing halogens (Cl at C3, Br at C5) further reduces electron density, particularly at the C4 and C6 positions. Conversely, the methyl group at C2 provides a weak inductive donating effect (+I), slightly shielding the adjacent nitrogen and C3, though the steric bulk of the C3-chlorine atom dominates the local environment.

Substituent Effects on Chemical Shift[1]

-

Proton H6: Located adjacent to the ring nitrogen and meta to the bromine. This proton experiences the strongest deshielding effect due to the electronegative nitrogen and the inductive effect of the C5-Bromine.

-

Proton H4: Situated between the C3-Chlorine and C5-Bromine. While shielded relative to H6 (due to lack of alpha-nitrogen), it is deshielded relative to unsubstituted pyridine C4 protons by the ortho-halogen effects.

-

Methyl Protons: The C2-Methyl group appears as a characteristic singlet in the aliphatic region, slightly deshielded by the aromatic ring current and the adjacent nitrogen.

Mass Spectrometry: Isotopic Fingerprinting

For halogenated compounds, Mass Spectrometry (MS) provides the most immediate confirmation of identity through isotopic abundance patterns. 5-Bromo-3-chloro-2-methylpyridine contains one chlorine and one bromine atom, creating a distinct "M+" cluster.

Isotopic Abundance Logic

-

Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) ≈ 3:1

-

Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) ≈ 1:1

Calculated Molecular Ion Cluster (m/z):

-

M (205): Contains ³⁵Cl + ⁷⁹Br.[1] Relative Intensity ≈ 37.5%

-

M+2 (207): Contains (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br).[1] Relative Intensity ≈ 50.0%[2][3]

-

M+4 (209): Contains ³⁷Cl + ⁸¹Br. Relative Intensity ≈ 12.5%[3]

Key Diagnostic: The intensity ratio of 3:4:1 for peaks at m/z 205, 207, and 209 is the definitive signature for a molecule containing one Br and one Cl.

Fragmentation Pathway (Graphviz)

The fragmentation typically involves the sequential loss of the halogen atoms or the loss of the methyl group.

Figure 1: Proposed EI-MS fragmentation pathway. The loss of Bromine is generally favored over Chlorine due to the weaker C-Br bond strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][7][8][9]

¹H NMR Data Analysis

The ¹H NMR spectrum is simple but highly diagnostic. It consists of two aromatic signals and one aliphatic signal.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Explanation |

| H6 (Ar-H) | 8.35 – 8.45 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen (α-effect). Shows meta-coupling to H4. | |

| H4 (Ar-H) | 7.80 – 7.90 | Doublet (d) | 1H | Deshielded by ortho-halogens (Cl & Br). Shows meta-coupling to H6. | |

| CH₃ (Methyl) | 2.60 – 2.65 | Singlet (s) | 3H | - | Typical benzylic-like position on pyridine ring. |

Note: The coupling constant of ~2.0 Hz is characteristic of meta-coupling in pyridines. If a larger coupling (>7 Hz) is observed, the structure is incorrect (likely a regioisomer with adjacent protons).

¹³C NMR Data Analysis

The ¹³C NMR spectrum must show 6 distinct carbon signals .

| Carbon Assignment | Approx. Shift (δ ppm) | Type | Notes |

| C2 | 155.0 – 158.0 | Quaternary (Cq) | Deshielded by N and attached Methyl. |

| C6 | 148.0 – 150.0 | CH | Alpha to Nitrogen; high shift. |

| C4 | 138.0 – 140.0 | CH | Aromatic CH between halogens. |

| C3 | 130.0 – 132.0 | Cq (C-Cl) | Attached to Chlorine. |

| C5 | 118.0 – 120.0 | Cq (C-Br) | Attached to Bromine (Heavy atom effect causes upfield shift relative to Cl). |

| CH₃ | 22.0 – 24.0 | CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

While less specific than NMR, IR confirms functional groups.

-

3050 cm⁻¹: Aromatic C-H stretch (weak).

-

1560, 1450 cm⁻¹: Pyridine ring skeletal vibrations (C=N, C=C).

-

1100 – 1000 cm⁻¹: In-plane C-H bending.

-

700 – 800 cm⁻¹: C-Cl and C-Br stretching vibrations (strong, broad).

Quality Control & Impurity Profiling

The primary risk in synthesizing this scaffold is regioisomerism . If the starting material is 2-amino-3-methylpyridine (instead of 2-methyl-3-aminopyridine precursors), the halogenation pattern will shift.

Distinguishing Regioisomers

-

Target: 5-Bromo-3-chloro-2-methylpyridine (H4 and H6 are meta;

Hz). -

Isomer A: 3-Bromo-5-chloro-2-methylpyridine (Spectral data nearly identical; requires NOE or HMBC to distinguish).

-

Isomer B: 5-Bromo-6-chloro-2-methylpyridine (H3 and H4 are ortho;

Hz). This is the easiest impurity to screen out using J-coupling.

QC Workflow (Graphviz)

Figure 2: Quality Control Decision Tree for batch release.

Experimental Protocols

NMR Sample Preparation

-

Weigh 10-15 mg of the solid sample into a clean vial.

-

Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

-

Acquire spectrum with at least 16 scans to resolve the ¹³C satellites for purity assessment.

GC-MS Method (Purity Check)

-

Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

-

Detection: EI (70 eV). Look for the 3:4:1 cluster at 10.5-11.5 min retention time (approx).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link] (Note: While the title in PubChem may vary by nomenclature preference, the structure C6H5BrClN is definitive. Verify CAS 29241-60-9).[4][5]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-chloro-2-methylpyridine

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 5-Bromo-3-chloro-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the molecular fragmentation patterns, aiding in structural elucidation and analytical method development.

Introduction

5-Bromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Its structural characterization is crucial for synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for this purpose, providing a unique fragmentation fingerprint of the molecule. Understanding the fragmentation behavior of this compound is paramount for its unambiguous identification in complex matrices.

The molecular formula of 5-Bromo-3-chloro-2-methylpyridine is C₆H₅BrClN, with a monoisotopic mass of approximately 204.929 Da and an average molecular weight of 206.47 g/mol .[2][3] The presence of both bromine and chlorine atoms, with their distinct isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), results in a characteristic and complex isotopic pattern for the molecular ion and its fragments, which is a key diagnostic feature in its mass spectrum.[4]

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This process imparts significant internal energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes a series of predictable fragmentation reactions, including bond cleavages and rearrangements, to produce a series of smaller fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique spectral fingerprint.

Proposed Fragmentation Pathway of 5-Bromo-3-chloro-2-methylpyridine

The fragmentation of 5-Bromo-3-chloro-2-methylpyridine is governed by the relative stability of the resulting ions and neutral losses. The pyridine ring provides a stable aromatic core, while the bromo, chloro, and methyl substituents direct the fragmentation pathways.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for alkyl-substituted aromatic compounds, leading to a resonance-stabilized pyridinium ion. Subsequent fragmentations involve the loss of halogen atoms (Br• or Cl•) or neutral molecules such as hydrogen cyanide (HCN).

Below is a diagram illustrating the proposed major fragmentation pathways:

Caption: Proposed EI fragmentation pathway for 5-Bromo-3-chloro-2-methylpyridine.

Key Fragment Ions and Their Interpretation

The mass spectrum of 5-Bromo-3-chloro-2-methylpyridine is expected to exhibit several key fragment ions. The table below summarizes the proposed major ions, their mass-to-charge ratios, and the corresponding neutral losses.

| m/z (Isotopologues) | Proposed Ion Structure | Neutral Loss | Significance |

| 204/206/208 | [C₆H₅BrClN]⁺• | - | Molecular Ion (M⁺•) |

| 189/191/193 | [C₅H₂BrClN]⁺ | •CH₃ | Loss of the methyl group, a common fragmentation for alkylpyridines. |

| 170/172 | [C₆H₅BrN]⁺• | •Cl | Loss of a chlorine radical. |

| 126/128 | [C₆H₅ClN]⁺• | •Br | Loss of a bromine radical. |

| 162/164/166 | [C₄HBrCl]⁺ | •CH₃, HCN | Subsequent loss of hydrogen cyanide from the [M-CH₃]⁺ ion. |

| 99/101 | [C₅H₄Cl]⁺ | •Br, HCN | Subsequent loss of hydrogen cyanide from the [M-Br]⁺• ion. |

Experimental Protocol: GC-MS Analysis

The following is a detailed protocol for the analysis of 5-Bromo-3-chloro-2-methylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of 5-Bromo-3-chloro-2-methylpyridine.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL). The goal is to avoid column overloading and detector saturation.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the concentration of the sample.

-

Injector Temperature: 250 °C to ensure complete and rapid volatilization of the analyte.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes to ensure elution of any less volatile impurities.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C to maintain the analyte in the gas phase and promote ionization.

-

Quadrupole Temperature: 150 °C to ensure consistent ion transmission.

-

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and all expected fragments.

-

Solvent Delay: 3 minutes to prevent the solvent peak from entering the mass spectrometer and saturating the detector.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5-Bromo-3-chloro-2-methylpyridine.

-

Analyze the mass spectrum to identify the molecular ion cluster and the key fragment ions.

-

Compare the observed fragmentation pattern with the proposed pathways and reference spectra if available.

The following diagram outlines the experimental workflow:

Caption: GC-MS experimental workflow for the analysis of 5-Bromo-3-chloro-2-methylpyridine.

Conclusion

The mass spectrometry fragmentation of 5-Bromo-3-chloro-2-methylpyridine under electron ionization conditions is a predictable process that yields valuable structural information. The characteristic isotopic patterns of bromine and chlorine, coupled with the logical fragmentation pathways involving the loss of the methyl group and subsequent elimination of halogens or hydrogen cyanide, provide a robust fingerprint for the identification of this compound. The experimental protocol outlined in this guide offers a reliable methodology for obtaining high-quality mass spectra for this and similar halogenated aromatic compounds.

References

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ChemicalBook. (2023). 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.

- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.

- PubChemLite. (n.d.). 5-bromo-2-chloro-3-methylpyridine (C6H5BrClN).

- Slideshare. (n.d.). Mass chart Fragmentation.

- Mass Spectrometry: Fragmentation. (n.d.).

Sources

A Technical Guide to the Solubility of 5-Bromo-3-chloro-2-methylpyridine in Organic Solvents

Introduction

5-Bromo-3-chloro-2-methylpyridine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1][2] Its utility as a versatile intermediate in the synthesis of bioactive molecules underscores the importance of understanding its fundamental chemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-chloro-2-methylpyridine in various organic solvents, grounded in the principles of molecular structure and solvent-solute interactions. Furthermore, this document outlines detailed experimental protocols for researchers to quantitatively determine its solubility, ensuring reliable and reproducible results.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 5-Bromo-3-chloro-2-methylpyridine possesses a unique combination of functional groups that dictate its interactions with different solvents.

-

Pyridine Ring: The core of the molecule is a pyridine ring, a heterocyclic aromatic compound containing a nitrogen atom. This nitrogen atom has a lone pair of electrons that is not delocalized into the aromatic system, rendering the molecule basic and capable of acting as a hydrogen bond acceptor.[3] The pyridine ring itself imparts a degree of polarity to the molecule.[4]

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms at the 5- and 3-positions, respectively, significantly influences the molecule's properties. Halogens are electronegative, contributing to the overall polarity of the molecule.[5] Their presence also increases the molecular weight and van der Waals forces.

-

Methyl Group: The methyl group at the 2-position is an electron-donating group and is nonpolar. It can influence the steric accessibility of the adjacent nitrogen atom.

The interplay of these structural features—the polar pyridine ring and halogen atoms versus the nonpolar methyl group—suggests that 5-Bromo-3-chloro-2-methylpyridine will exhibit a nuanced solubility profile, with favorable interactions in solvents of intermediate polarity.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 5-Bromo-3-chloro-2-methylpyridine in different classes of organic solvents.[6] The polarity of the solute must be matched with the polarity of the solvent for significant solubility.

Table 1: Predicted Solubility of 5-Bromo-3-chloro-2-methylpyridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess polar functional groups that can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and pyridine N bonds of the solute. They are also capable of accepting hydrogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen can act as a hydrogen bond acceptor. However, the overall nonpolar character from the aromatic ring and methyl group may limit miscibility compared to smaller, more polar solutes. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Nonpolar solvents primarily interact through weaker van der Waals forces. While the nonpolar regions of 5-Bromo-3-chloro-2-methylpyridine will have some affinity for these solvents, the polar groups will hinder extensive dissolution. Solubility in toluene and diethyl ether may be slightly higher than in hexane due to some induced dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms in both the solute and the solvent leads to favorable dipole-dipole interactions, making these solvents excellent candidates for dissolving 5-Bromo-3-chloro-2-methylpyridine. |

Experimental Determination of Solubility

To obtain quantitative data on the solubility of 5-Bromo-3-chloro-2-methylpyridine, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

5-Bromo-3-chloro-2-methylpyridine (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-3-chloro-2-methylpyridine to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the supernatant with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 5-Bromo-3-chloro-2-methylpyridine of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 5-Bromo-3-chloro-2-methylpyridine.[7]

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is crucial to use a pure sample of 5-Bromo-3-chloro-2-methylpyridine and high-purity solvents.

-

pH (for aqueous solutions): As a basic compound, the solubility of 5-Bromo-3-chloro-2-methylpyridine in aqueous solutions will be highly pH-dependent. In acidic solutions, the pyridine nitrogen will be protonated, forming a more soluble salt.[8]

Conclusion

References

- Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. (n.d.). IndiaMART.

- 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8. (n.d.). ChemicalBook.

- Pyridine - Solubility of Things. (n.d.). Solubility of Things.

- 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434. (n.d.). PubChem.

- 5-Bromo-2-chloro-3-methylpyridine 29241-60-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 5-Bromo-2-cyano-3-methylpyridine. (n.d.). Chem-Impex.

- 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985. (n.d.). PubChem.

- Pyridine. (n.d.). In Wikipedia.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2025, August 6). ResearchGate.

- Mutual solubility of water and pyridine derivatives. (n.d.). ACS Publications.

- Pyridine. (n.d.). chemeurope.com.

- Atomic and physical properties of Periodic Table Group 7 (the halogens). (n.d.). Chemguide.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.

- Halogenation of pyridine compounds. (n.d.). Google Patents.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Pyridine. (2022, November 30). In Sciencemadness Wiki.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

Sources

- 1. 5-BROMO-3-CHLORO-2-METHYLPYRIDINE | 914358-72-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.ws [chem.ws]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Physicochemical properties of 5-Bromo-3-chloro-2-methylpyridine

Technical Monograph: Physicochemical & Synthetic Profile of 5-Bromo-3-chloro-2-methylpyridine

Executive Summary

5-Bromo-3-chloro-2-methylpyridine (CAS: 914358-72-8) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Its structural uniqueness lies in its orthogonal functionalization potential . The presence of three distinct reactive sites—a labile C-5 bromine, a sterically hindered C-3 chlorine, and an oxidizable C-2 methyl group—allows medicinal chemists to sequentially construct complex pharmacophores without protecting group manipulations. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity logic.

Chemical Identity & Structural Analysis

The molecule is a trisubstituted pyridine. The strategic placement of the halogen atoms dictates its chemical behavior.

-

IUPAC Name: 5-Bromo-3-chloro-2-methylpyridine[1]

-

SMILES: CC1=NC=C(Br)C=C1Cl[2]

-

Structural Logic:

-

C-5 Position (Br): Located para to the methyl group and meta to the ring nitrogen. The C-Br bond is the weakest halogen bond in the system, making it the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-3 Position (Cl): Flanked by the C-2 methyl group and the C-4 hydrogen. The steric bulk of the adjacent methyl group significantly retards nucleophilic attack at this position, providing selectivity over the C-5 bromine.

-

C-2 Position (Methyl): The "picoline" methyl.[5] It is activated by the electron-deficient pyridine ring, rendering the benzylic protons acidic (pKa ~29-30) and susceptible to lateral lithiation or oxidation.

-

Physicochemical Properties

The following data aggregates experimental vendor data and calculated consensus values (ACD/Labs, ChemAxon) to provide a working profile for laboratory handling.

| Property | Value | Note/Context |

| Physical State | Solid (Crystalline powder) | Typically white to off-white or pale yellow.[6] |

| Molecular Weight | 206.47 g/mol | |

| Melting Point | 42.0 – 46.0 °C | Low-melting solid; may liquefy in warm labs. |

| Boiling Point | 208.0 °C (Predicted) | @ 760 mmHg. |

| Density | 1.624 g/cm³ | High density due to di-halogenation. |

| LogP (Octanol/Water) | 2.81 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| pKa (Conjugate Acid) | ~1.31 (Predicted) | Significantly less basic than pyridine (pKa 5.2) due to electron-withdrawing halogens (-I effect). |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |

Synthetic Accessibility & Purification

Protocol: Regioselective Bromination The most robust synthetic route involves the electrophilic bromination of 3-chloro-2-methylpyridine. The C-2 methyl group activates the C-5 position (para) while the C-3 chlorine exerts a steric blocking effect, ensuring high regioselectivity.

Step-by-Step Methodology

-

Reagents: 3-Chloro-2-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Oleum (solvent/catalyst) or H₂SO₄/TFA mixtures.

-

Reaction: Dissolve starting material in concentrated H₂SO₄ at 0°C. Slowly add NBS. Warm to RT and stir for 4-6 hours.

-

Quench: Pour reaction mixture onto crushed ice/NaOH (careful exotherm) to neutralize to pH 8-9.

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (95:5 to 80:20).

-

Note: The product is less polar than the starting material due to the bromine atom.

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the regioselective production of the target scaffold.

Reactivity Profile & Applications

The core utility of 5-Bromo-3-chloro-2-methylpyridine is its ability to undergo sequential orthogonal cross-coupling .

A. The C-5 Bromine (The "First Cut")

The C-Br bond is significantly weaker than the C-Cl bond. Under standard Suzuki-Miyaura conditions, the bromine reacts exclusively.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ or K₃PO₄.

-

Outcome: Biaryl formation at C-5, leaving the C-3 Chlorine and C-2 Methyl intact.

B. The C-3 Chlorine (The "Second Cut")

Once the C-5 position is functionalized, the C-3 chlorine can be activated. Due to steric hindrance from the C-2 methyl, standard ligands often fail.

-

Requirement: Buchwald-type bulky phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate oxidative addition into the hindered C-Cl bond.

C. The C-2 Methyl (The "Anchor")

The methyl group serves as a handle for lateral functionalization.

-

Oxidation: SeO₂ oxidation yields the aldehyde (CHO) or carboxylic acid (COOH).

-

Lithiation: Treatment with LDA at -78°C generates the benzylic anion, which can react with electrophiles (aldehydes, alkyl halides).

Visualization: Reactivity Map

Figure 2: Orthogonal reactivity map highlighting the sequential functionalization logic.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can discolor upon prolonged exposure to light and air due to slow oxidation or photodehalogenation.

-

Safety Profile (GHS):

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine (Isomer Analysis). Retrieved from [Link]

-

MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[10] (Contextual reference for aminopyridine analogs). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cynorlaboratories.com [cynorlaboratories.com]

- 7. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

5-Bromo-3-chloro-2-methylpyridine as a heterocyclic building block

An In-depth Technical Guide to 5-Bromo-3-chloro-2-methylpyridine: A Core Heterocyclic Building Block

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic selection of foundational scaffolds is paramount. 5-Bromo-3-chloro-2-methylpyridine has emerged as a highly versatile and reactive heterocyclic building block. Its utility stems from the electronically distinct and regiochemically defined positions on the pyridine ring, featuring a methyl group and two different halogen atoms (bromine and chlorine). This specific arrangement provides chemists with a powerful tool for sequential and selective chemical modifications, enabling the efficient construction of complex molecular architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to explain the causality behind experimental choices, offering field-proven insights into the practical application of this key intermediate. We will explore its synthesis, core reactivity, and established protocols, providing a self-validating framework for its use in the laboratory. The presence of both bromine and chlorine substituents allows for diverse chemical transformations, making it an essential component in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful experimental design. The physical and spectroscopic characteristics of 5-Bromo-3-chloro-2-methylpyridine are summarized below.

| Property | Value | Source |

| CAS Number | 914358-72-8 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | White to off-white or gray/pale yellow solid | [1][2] |

| Boiling Point | 208°C | [2] |

| Density | 1.624 g/cm³ | [2] |

| Flash Point | 80°C | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

Spectroscopic Signature

The structural identity of 5-Bromo-3-chloro-2-methylpyridine is unequivocally confirmed by its spectroscopic data.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the substitution pattern.

-

δ 2.60 (s, 3H): This singlet corresponds to the three protons of the methyl group at the C2 position.

-

δ 7.82 (d, 1H): This doublet represents the proton at the C4 position.

-

δ 8.46 (d, 1H): This doublet corresponds to the proton at the C6 position.[2]

-

-

Mass Spectrometry (CI): The chemical ionization mass spectrum shows a characteristic [M+H]⁺ peak at m/z 206, confirming the molecular weight.[2]

Synthesis and Reaction Logic

The preparation of polysubstituted pyridines like 5-Bromo-3-chloro-2-methylpyridine involves multi-step transformations that require precise control over reaction conditions to achieve the desired regioselectivity.[3] While many specific routes are proprietary, a general and illustrative synthetic workflow can be conceptualized from established pyridine chemistry.

Caption: A conceptual workflow for the synthesis of the target compound.

This pathway illustrates a logical approach where an available aminopyridine is first converted to the corresponding chloro-derivative via a Sandmeyer reaction. The resulting 3-chloro-2-methylpyridine is then subjected to electrophilic bromination. The bromine atom is directed to the C5 position due to the directing effects of the existing substituents on the pyridine ring.

Core Reactivity: A Toolkit for Molecular Elaboration

The true power of 5-Bromo-3-chloro-2-methylpyridine lies in its differential reactivity. The C-Br and C-Cl bonds possess distinct reactivities, particularly in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more susceptible to oxidative addition by a low-valent palladium catalyst than the more robust carbon-chlorine bond. This differential reactivity is the cornerstone of its utility, allowing for selective, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern organic synthesis and represent the primary application of this building block.[4]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups.[5] The reaction typically proceeds selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a typical procedure for the selective coupling at the C5-bromo position.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-3-chloro-2-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[4][6]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %).[4][6]

-

Solvent Addition: Introduce a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is commonly used.[4][6]

-

Reaction Execution: Heat the mixture with vigorous stirring to 85-100°C.[4][6]

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to isolate the 5-aryl-3-chloro-2-methylpyridine derivative.[6]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the pyridine ring, again, preferentially at the C-Br position. This reaction is invaluable for creating rigid linkers in medicinal chemistry and materials science.

Standard Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-Bromo-3-chloro-2-methylpyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol %).

-

Solvent and Base: Dissolve the solids in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and add a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction, perform an aqueous work-up similar to the Suzuki protocol, and purify the resulting alkynylpyridine by column chromatography.

This reaction is critical for synthesizing aniline derivatives, which are prevalent in pharmaceuticals. It allows for the coupling of primary or secondary amines at the C5-position.

Standard Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-Bromo-3-chloro-2-methylpyridine (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv.), a palladium precatalyst, and a suitable phosphine ligand (e.g., BINAP or XPhos).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture to 80-110°C and stir until completion.

-

Work-up and Purification: After cooling, quench the reaction carefully, perform an extractive work-up, and purify the product by column chromatography or recrystallization.

Applications in Research and Development

The derivatives synthesized from 5-Bromo-3-chloro-2-methylpyridine are key components in numerous biologically active molecules. Its role as an intermediate is crucial in the development of new therapeutic agents and crop protection chemicals.[1]

Caption: Logical flow from the building block to its primary application sectors.

-

Pharmaceutical Development: This compound is a key intermediate for drugs targeting a range of conditions, including cancer and inflammatory diseases.[1] The pyridine core is a common feature in many FDA-approved drugs, and this building block provides a reliable route to novel analogues.

-

Agrochemicals: It is used to synthesize potent and selective pesticides and herbicides, contributing to enhanced crop protection and agricultural yields.[1]

-

Material Science: The unique electronic and structural properties of its derivatives are exploited in the creation of advanced polymers and coatings, improving durability and resistance to environmental factors.[1]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. 5-Bromo-3-chloro-2-methylpyridine is classified as a hazardous substance and requires careful handling.

GHS Hazard Information:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[7]

-

Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[7]

Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Wash hands thoroughly after handling.[8][9]

-